(E)-3-(benzo[d]thiazol-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
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Description
(E)-3-(benzo[d]thiazol-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C18H12N4OS and its molecular weight is 332.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis Methods : This compound is synthesized through reactions involving various reagents like acid anhydrides, malononitrile, and aromatic aldehydes. It's part of a broader category of benzimidazole-thiazole derivatives known for their diverse applications (Nofal et al., 2014).
Formation of Complex Derivatives : In another approach, compounds with similar structures have been used to create complex derivatives, such as thiazolo pyrrolidine benzimidazole derivatives, which have potential applications in various scientific fields (Poomathi et al., 2015).
Anticancer Research
Anticancer Properties : Benzimidazole–thiazole derivatives, similar to the compound , have shown promising anticancer activity. This includes effectiveness against HepG2 and PC12 cancer cell lines, indicating potential in cancer treatment (Nofal et al., 2014).
Synthesis for Anticancer Agents : Another study focused on synthesizing benzimidazole derivatives as anticancer agents, highlighting the relevance of these compounds in developing new cancer treatments (Rashid et al., 2012).
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Some derivatives of benzimidazole-thiazole compounds have been tested and found effective as antimicrobial agents, which underscores their potential in developing new antibiotics or antimicrobial treatments (Khairwar et al., 2021).
Antifungal Properties : Research has also demonstrated the antifungal capabilities of similar compounds, expanding their potential applications in treating fungal infections (Brahmeshwari & Gullapelli, 2014).
Corrosion Inhibition
- Protective Layer Formation : Some derivatives of benzimidazole-thiazole compounds have been used as corrosion inhibitors, forming protective layers on metal surfaces. This indicates potential applications in material science and engineering (Ammal et al., 2018).
Catalysis and Synthetic Applications
Catalytic Activity in Olefin Oxidation : Compounds with a similar structure have been used as catalysts for olefin oxidation, showcasing their potential use in chemical synthesis and industrial processes (Ghorbanloo et al., 2017).
Synthetic Potentialities : The synthetic potential of similar compounds has been explored, leading to the creation of various novel derivatives. This emphasizes their role in advancing synthetic chemistry (Fadda et al., 2010).
Properties
IUPAC Name |
(Z)-3-(1,3-benzothiazol-2-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c1-22-14-8-4-2-6-12(14)20-17(22)11(10-19)16(23)18-21-13-7-3-5-9-15(13)24-18/h2-9,23H,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAFRGGOIAJHGP-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=NC4=CC=CC=C4S3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=NC4=CC=CC=C4S3)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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